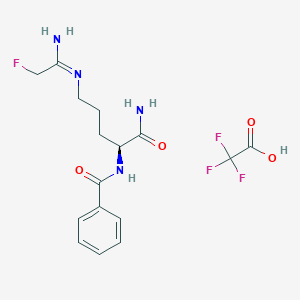

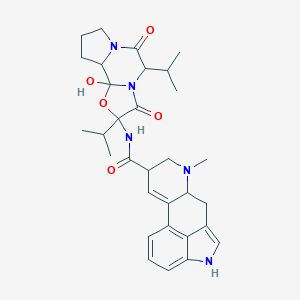

F-Amidine (trifluoroacetate salt)

Overview

Description

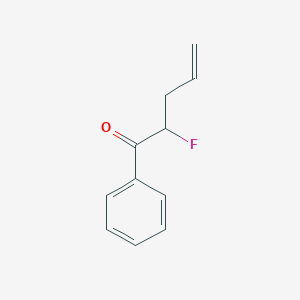

F-Amidine (trifluoroacetate salt) is an irreversible inhibitor of protein arginine deiminase (PAD). The in vitro IC50 values are 29.5 μM, 350 μM, and 21.6 μM for PAD1, PAD3, and PAD4, respectively . It is also known as N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid .

Molecular Structure Analysis

The molecular formula of F-Amidine (trifluoroacetate salt) is C16H20F4N4O4 . The InChi code is InChI=1S/C14H19FN4O2.C2HF3O2/c15-9-12 (16)18-8-4-7-11 (13 (17)20)19-14 (21)10-5-2-1-3-6-10;3-2 (4,5)1 (6)7/h1-3,5-6,11H,4,7-9H2, (H2,16,18) (H2,17,20) (H,19,21); (H,6,7)/t11-;/m0./s1 .Physical And Chemical Properties Analysis

F-Amidine (trifluoroacetate salt) has a molecular weight of 408.4 . It is soluble in DMSO, DMF, and ethanol at concentrations of 20 mg/ml, 20 mg/ml, and 30 mg/ml respectively . It is stored at -20°C .Scientific Research Applications

Cancer Research

F-Amidine: is known to be a potent inhibitor of protein arginine deiminases (PADs) , which are implicated in various types of cancer . It has been shown to be cytotoxic to cancer cell lines such as HL-60, MCF-7, and HT-29 with IC50 values of 0.5, 0.5, and 1 μM , respectively . This suggests its potential use in developing therapeutic strategies against cancers where PADs play a crucial role.

Epigenetic Regulation

The compound has been utilized in the study of epigenetic modifications , particularly citrullination —the conversion of arginine residues to citrulline in histones, which affects gene expression . By inhibiting PADs, F-Amidine can help in understanding the role of citrullination in gene regulation and its implications in diseases.

Inflammatory Diseases

Given that PAD enzymes are involved in inflammatory responses, F-Amidine serves as a valuable tool in researching inflammatory diseases. Its ability to selectively inhibit PAD1 and PAD4 can aid in dissecting the roles of these enzymes in conditions like rheumatoid arthritis and multiple sclerosis .

Cell Death Mechanisms

F-Amidine’s cytotoxicity to certain cancer cell lines indicates its potential application in studying apoptosis and other forms of cell death . Researchers can use this compound to probe the pathways leading to cell death and identify targets for therapeutic intervention.

Protein Modification Studies

The compound’s action of irreversibly inactivating PADs by covalently modifying an active site cysteine provides a method to study protein post-translational modifications . This is crucial for understanding protein function and interaction networks within the cell.

Safety And Hazards

properties

IUPAC Name |

N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYLIKJNBRPBOO-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

F-Amidine (trifluoroacetate salt) | |

CAS RN |

877617-46-4 | |

| Record name | Benzamide, N-[(1S)-1-(aminocarbonyl)-4-[(2-fluoro-1-iminoethyl)amino]butyl]-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877617-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions that F-Amidine (trifluoroacetate salt) inhibits Peptidylarginine deiminase 4 (PAD4). Can you elaborate on how this inhibition affects neutrophil adhesion?

A1: F-Amidine (trifluoroacetate salt) specifically inhibits PAD4, an enzyme responsible for converting arginine residues in proteins to citrulline []. The study demonstrates that in neutrophils stimulated by CXCL1, PAD4 translocates to the cytoplasm and citrullinates Protein disulfide isomerase A1 (PDIA1) []. This citrullination of PDIA1 is crucial for the activation of β2-integrin and subsequent F-actin polymerization, processes essential for neutrophil adhesion to endothelial cells []. By inhibiting PAD4, F-Amidine (trifluoroacetate salt) prevents PDIA1 citrullination, effectively disrupting the downstream cascade that leads to neutrophil adhesion [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B135346.png)